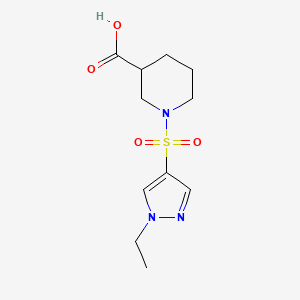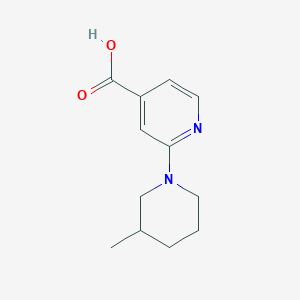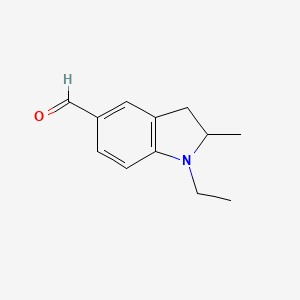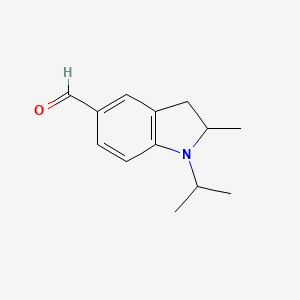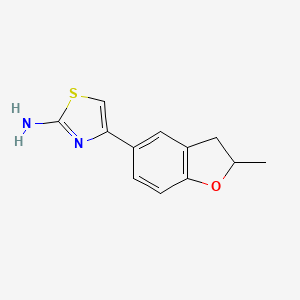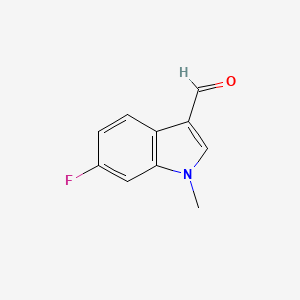![molecular formula C14H14O3 B1310053 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one CAS No. 83688-44-2](/img/structure/B1310053.png)
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Vue d'ensemble
Description
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 g/mol .
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound from the available sources .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 19 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 ester (aliphatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available sources .
Applications De Recherche Scientifique
Synthesis of Modified Coumarins
Research has shown that 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a key intermediate in the synthesis of various modified coumarins. For instance, this compound has been used to synthesize cycloheptane-annellated tetracyclic furocoumarins, which are modified analogs of psoralen containing a cycloheptane ring. These compounds have potential applications in the field of medicinal chemistry due to their unique structural features (Garazd et al., 2006).
Steroid Sulfatase Inhibition
A significant application of this compound derivatives is in the development of steroid sulfatase (STS) inhibitors. Research involving the synthesis of bicoumarin thiophosphate derivatives based on this compound has demonstrated their efficacy as STS inhibitors. These findings are particularly relevant in the context of hormone-dependent breast cancer, as STS inhibition is a valuable strategy in managing this disease (Demkowicz et al., 2015).
Synthesis of Pyranochromene Derivatives
The compound has also been utilized in the synthesis of new pyranochromene derivatives. These derivatives are obtained through Michael addition domino cyclization processes and have potential applications in organic chemistry and drug development due to their unique structural properties (Mahdavinia & Peikarporsan, 2013).
Synthesis and Structural Analysis
Another notable application is in the synthesis of various chromen-6-one derivatives and their structural analysis. For example, the synthesis of different chromenones and the determination of their crystal structures provide insights into the molecular configurations and potential chemical reactivity of these compounds (Manolov et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHCDCMXBLZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419951 | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83688-44-2 | |
| Record name | 667-Coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 667-COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X563HX34EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one a potential scaffold for developing STS inhibitors?
A1: Research suggests that tricyclic coumarin analogs, specifically those incorporating a phosphate or thiophosphate group at the 3-hydroxy position, show promising STS inhibitory activity. 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one serves as a base structure that can be modified with various phosphate or thiophosphate moieties at this position. [, ] This modification strategy allows for exploring structure-activity relationships and identifying derivatives with optimal STS inhibition profiles.
Q2: How does the size of the tricyclic ring system in coumarin derivatives relate to their STS inhibitory activity?
A2: Studies exploring different tricyclic coumarin derivatives, including 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one, suggest that the size of the ring system influences STS inhibitory activity. [, ] While smaller ring systems might exhibit weaker inhibition, larger systems like the cyclohepta[c]chromen-6-one structure have shown promising results. Further research is necessary to fully elucidate the impact of ring size on binding affinity and inhibitory potency.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

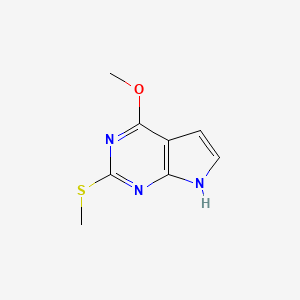

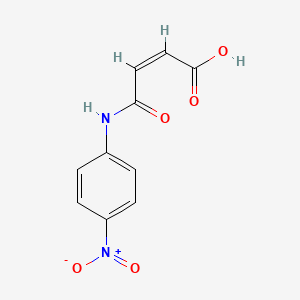
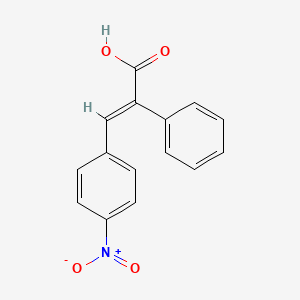
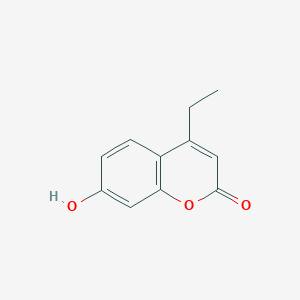

![3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzaldehyde hydrochloride](/img/structure/B1309988.png)
